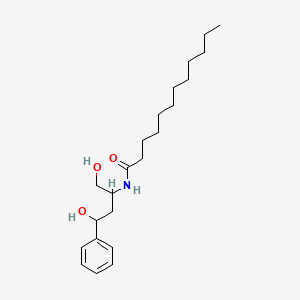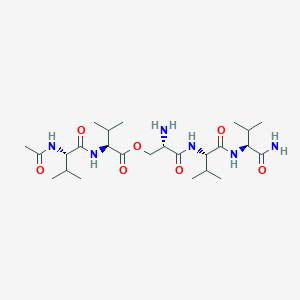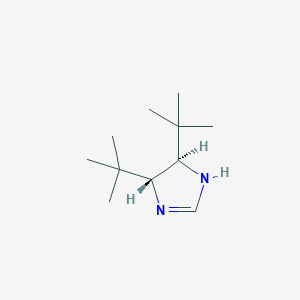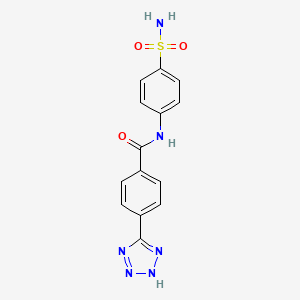
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is a synthetic organic compound characterized by the presence of a benzopyran ring substituted with a dibromobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one typically involves the bromination of alkenes or alkynes. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . Another method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide, which provides efficient bromination with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxyl groups.
Reduction: Reduction reactions can be used to modify the dibromobutyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted benzopyran derivatives.
Applications De Recherche Scientifique
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one involves its interaction with molecular targets such as enzymes and receptors. The dibromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzopyran ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-3-chloropropane: Another dibromoalkane with similar reactivity but different applications.
1,1-Dibromo-2,2-dimethylcyclopropane: A structurally related compound with different chemical properties and uses.
Uniqueness
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is unique due to the presence of both a dibromobutyl group and a benzopyran ring, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
653597-75-2 |
|---|---|
Formule moléculaire |
C13H12Br2O2 |
Poids moléculaire |
360.04 g/mol |
Nom IUPAC |
3-(1,1-dibromobutyl)isochromen-1-one |
InChI |
InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3 |
Clé InChI |
QIJMJBZCGWRVCT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC2=CC=CC=C2C(=O)O1)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)

![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)



![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)






